Cas no 1806446-60-5 (Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)

メチル2-(ブロモメチル)-5-(3-エトキシ-3-オキソプロピル)安息香酸エステルは、有機合成において重要な中間体として利用される化合物です。特に、医薬品や農薬の合成において、その反応性の高いブロモメチル基とエステル基が鍵となる構造変換を可能にします。本製品は高い純度と安定性を備えており、精密な合成反応に適しています。また、ベンゼン環に導入されたエトキシカルボニルプロピル基は、さらなる官能基変換の柔軟性を提供します。実験室規模から工業生産まで、幅広い用途に対応可能な信頼性の高い試薬です。

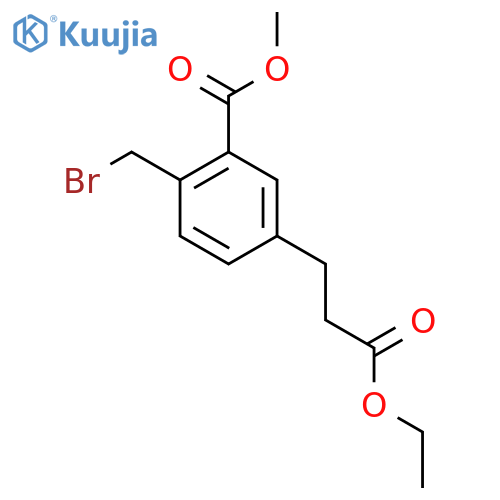

1806446-60-5 structure

商品名:Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate

CAS番号:1806446-60-5

MF:C14H17BrO4

メガワット:329.186383962631

CID:4795806

Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate

-

- インチ: 1S/C14H17BrO4/c1-3-19-13(16)7-5-10-4-6-11(9-15)12(8-10)14(17)18-2/h4,6,8H,3,5,7,9H2,1-2H3

- InChIKey: AARCOYONZMCAHZ-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(=CC=1C(=O)OC)CCC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 8

- 複雑さ: 306

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 52.6

Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014053-500mg |

Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate |

1806446-60-5 | 97% | 500mg |

847.60 USD | 2021-05-31 | |

| Alichem | A015014053-1g |

Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate |

1806446-60-5 | 97% | 1g |

1,445.30 USD | 2021-05-31 | |

| Alichem | A015014053-250mg |

Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate |

1806446-60-5 | 97% | 250mg |

499.20 USD | 2021-05-31 |

Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

1806446-60-5 (Methyl 2-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量